Adb-inaca

Forensic Chemistry New Psychoactive Substances (NPS) Synthetic Cannabinoid Production

ADB-INACA is the tail-less synthetic cannabinoid precursor critical for differentiating low-potency precursors from high-potency CB1 agonists like ADB-BUTINACA (EC50 ~6.7 nM). As a CB2-biased scaffold, it outperforms MDMB-INACA and ADB-HINACA in neuropathic pain models. Procure as a certified analytical reference standard to accurately deconvolute seized mixtures for legal scheduling. Its unique pharmacophoric profile makes it essential for CB1/CB2 SAR studies aimed at safer cannabinoid therapeutics.

Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
CAS No. 1887742-42-8
Cat. No. B10830613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdb-inaca
CAS1887742-42-8
Molecular FormulaC14H18N4O2
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N)NC(=O)C1=NNC2=CC=CC=C21
InChIInChI=1S/C14H18N4O2/c1-14(2,3)11(12(15)19)16-13(20)10-8-6-4-5-7-9(8)17-18-10/h4-7,11H,1-3H3,(H2,15,19)(H,16,20)(H,17,18)/t11-/m1/s1
InChIKeyUFECWXZSRFBSHC-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADB-INACA (CAS 1887742-42-8): Tail-Less Synthetic Cannabinoid Precursor and Analytical Reference Standard


ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. It is primarily recognized as a 'tail-less' precursor in the illicit synthesis of potent, controlled SCRAs such as ADB-BUTINACA [1]. Unlike its tailed counterparts, ADB-INACA lacks the N-1 alkyl side chain, a structural feature that critically dictates its pharmacological profile. It also serves as a major metabolite of ADB-PINACA and 5-fluoro ADB-PINACA, and is therefore stocked as a certified analytical reference standard for forensic toxicology and metabolism studies . As a new psychoactive substance (NPS) that emerged following China's 2021 generic ban, it has been detected in seized materials globally, often in mixtures with its final SCRA products, making its accurate identification and differentiation a procurement priority for forensic and research laboratories [1].

ADB-INACA Procurement: Why Structural Analogs Cannot Replace This Specific Tail-Less Precursor


Generic substitution among indazole-3-carboxamide synthetic cannabinoids fails because minor structural modifications create an extreme dichotomy in pharmacological activity. ADB-INACA's critical differentiator is its 'tail-less' structure—the absence of an N-1 alkyl substituent. This seemingly small change renders it nearly inactive as a CB1 agonist compared to its potent tailed analog, ADB-BUTINACA (EC50 ~6.7 nM) [1]. Conversely, within its own tail-less sub-class, ADB-INACA demonstrates superior in vivo efficacy for specific neuropathic pain attenuation over its close structural analogs MDMB-INACA and ADB-HINACA [2]. Furthermore, removing the 5'-bromine substitution from its tail-less core to yield ADB-INACA specifically diminishes CB1 activity while preserving a significant degree of CB2 activity, a nuanced selectivity profile not shared by its brominated predecessor [3]. Thus, a procurement decision between ADB-INACA and a similar-sounding compound dictates whether the researcher receives a low-potency precursor, a high-potency agonist, or an analgesic agent with a specific efficacy profile, making precise selection paramount.

Quantitative Differentiation of ADB-INACA Against Closest Analogs for Scientific Procurement


Precursor vs. Final Product CB1 Potency: ADB-INACA Is Negligible Compared to ADB-BUTINACA

In the clandestine synthesis pipeline, ADB-INACA acts as an unscheduled precursor that is converted into the highly potent ADB-BUTINACA via a one-step synthesis. This functional distinction is reflected in their CB1 receptor activation potency. ADB-BUTINACA exhibits an EC50 of 6.7 nM in a β-arrestin 2 recruitment assay, whereas ADB-INACA shows negligible activity in the same assay [1]. This stark difference validates the requirement to distinguish these compounds analytically, as mixtures are commonly found in seized samples [1].

Forensic Chemistry New Psychoactive Substances (NPS) Synthetic Cannabinoid Production

Differential Analgesic Efficacy in a Rat Model of Neuropathic Pain

In a preclinical model of paclitaxel-induced peripheral neuropathy (PIPN) in rats, ADB-INACA demonstrated better analgesic effects compared to its close structural analogs MDMB-INACA and ADB-HINACA, as evaluated by von Frey and cold allodynia behavioral tests [1]. Its efficacy was comparable to the positive control, MDA-19 (N'-(1-hexyl-2-oxoindolin-3-ylidene) benzohydrazide) [1]. This specific in vivo efficacy order among tail-less indazole-3-carboxamides provides a quantifiable selection criterion for pain-related research.

Neuropharmacology Pain Management Preclinical Drug Discovery

Structure-Activity Relationship: Impact of 5'-Bromine Removal on CB1 vs. CB2 Activity

The removal of the 5'-bromine substitution from (S)-ADB-5'Br-INACA to produce (S)-ADB-INACA results in a significant reduction of activity at the CB1 receptor, as measured by β-arrestin 2 recruitment and intracellular calcium release assays [1]. Critically, this reduction is reported to be less prominent at the CB2 receptor [1]. This differential impact creates a functionally distinct compound from its halogenated analog, exhibiting a shift in the CB1/CB2 activity ratio.

Medicinal Chemistry Structure-Activity Relationship (SAR) Cannabinoid Receptor Pharmacology

Synthetic Utility: ADB-INACA as a Control Reference for One-Step Precursor Synthesis Impurities

Controlled replication of the clandestine synthesis recipe showed that ADB-INACA is the key starting material for the one-step production of ADB-BUTINACA. The synthesized product oils or waxes had chromatographic purities ranging from 39.3% to 93.4%, with the ADB-INACA precursor remaining as an impurity in all products [1]. In street samples, mixtures of this precursor and its final product were identified in 28 U.S. forensic cases (Feb 2023–Feb 2024) and 87 Scottish prison samples (Feb 2023–Jul 2024) [1].

Clandestine Laboratory Simulation Analytical Reference Material Synthetic Cannabinoid Impurity Profiling

First Reported Detection and Chemical Characterization in Brazil

ADB-INACA was first detected in Brazil in 2023 from herbal material seizures. Its structural confirmation was achieved using a semi-preparative liquid chromatography method, which enabled the isolation of this unknown SCRA from a complex plant matrix, followed by definitive identification via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) [1]. This analytical pathway stands in contrast to its related compounds like MDMB-CHMINACA or ADB-BUTINACA, which had pre-existing library matches.

Forensic Analytical Chemistry New Psychoactive Substance Monitoring Structural Elucidation

Specific Application Scenarios for ADB-INACA Based on Validated Evidence


Forensic Toxicology: Quantifying Precursor-to-Product Ratios in Seized Mixtures

Forensic laboratories analyzing suspected synthetic cannabinoid materials must use an ADB-INACA reference standard to accurately quantify the ratio of this inactive precursor to the highly potent final product (e.g., ADB-BUTINACA, EC50 6.7 nM) in a seized mixture. As confirmed by Monti et al., the minor active component dictates the overall pharmacological effect; thus, precise deconvolution of these mixtures using a certified standard is essential for accurate legal scheduling and toxicological risk assessment [1].

Analytical Method Development: Validating Detection of Tail-Less NPS via Semi-Preparative LC-NMR-HRMS

For toxicology and customs laboratories in regions like South America where this NPS has newly emerged, purchasing an ADB-INACA certified reference material is the critical first step in developing and validating bespoke detection methods. The purifications and structural elucidation protocols established by Yonamine et al. rely on reference standards to calibrate semi-preparative liquid chromatography systems and verify compound identity against NMR and HRMS data, ensuring the method can resolve ADB-INACA from complex herbal matrices where it co-occurs with other SCs [1].

Preclinical Pain Research: Screening Tail-Less Indazole Carboxamides for Peripheral Neuropathy

Pharmaceutical and academic laboratories investigating non-opioid neuropathic pain therapies can select ADB-INACA as a lead scaffold based on the direct comparative evidence from Cao et al. This study showed it to have a superior analgesic effect in a rat PIPN model over its closest structural analogs, MDMB-INACA and ADB-HINACA. This evidence-based differentiation saves valuable research resources by allowing a focus on the most efficacious candidate within this series from the outset [1].

Structure-Activity Relationship (SAR) Studies on Cannabinoid Receptor Subtype Selectivity

Medicinal chemistry labs exploring cannabinoid receptor pharmacology can utilize ADB-INACA as a key chemical probe. The Deventer et al. study provides quantitative evidence that the removal of the 5'-bromine atom notably reduces CB1 activity while less affecting CB2. This specific pharmacophoric information makes the procurement of pure ADB-INACA essential for systematic SAR investigations aimed at unlinking these two receptor activities, which is a key goal in developing safer cannabinoid-based therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adb-inaca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.